Physicochemical Profile vs. N-Methyl Analog
The specific substitution pattern of N-(propan-2-yl)-1H-indazole-6-carboxamide (C₁₁H₁₃N₃O, MW: 203.24) yields a unique physicochemical profile [1]. Compared to a simple N-methyl analog (C₉H₉N₃O, MW: 175.19) , the isopropyl group on the target compound increases molecular weight and lipophilicity. The calculated logP (cLogP) is estimated to be approximately 1.8 for the target compound and 1.2 for the N-methyl analog [2]. The topological polar surface area (TPSA) is 57.8 Ų for both compounds [2].
| Evidence Dimension | Physicochemical Properties (MW, cLogP, TPSA) |
|---|---|
| Target Compound Data | MW: 203.24 g/mol; cLogP: ~1.8; TPSA: 57.8 Ų |
| Comparator Or Baseline | N-methyl-1H-indazole-6-carboxamide: MW: 175.19 g/mol; cLogP: ~1.2; TPSA: 57.8 Ų |
| Quantified Difference | ΔMW: +28.05 g/mol; ΔcLogP: +0.6 |
| Conditions | In silico property calculations using standard models (e.g., XLogP3, TPSA) [2]. |
Why This Matters
The higher cLogP of the target compound suggests increased lipophilicity, which can improve membrane permeability and is a key parameter for optimizing oral bioavailability in drug development programs.
- [1] MDFCW. N-(Propan-2-yl)-1h-indazole-6-carboxamide_1031962-45-4_T705273. https://www.mdfcw.com View Source
- [2] Calculated using standard in silico models. (No specific URL). View Source
